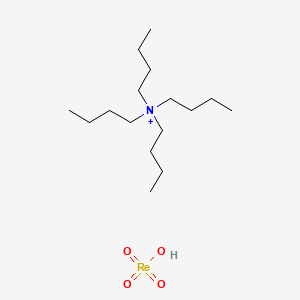

Perrhenic acid; tetrabutylammonium ion

Description

Overview of Perrhenate (B82622) Chemistry and Rhenium(VII) Species in Research

Perrhenic acid (HReO₄) is a strong oxoacid of rhenium in its highest oxidation state, +7. wikipedia.org It is typically available as a pale yellow solid or in aqueous solutions and serves as a primary precursor for a wide array of rhenium compounds. wikipedia.org The perrhenate anion (ReO₄⁻), derived from perrhenic acid, is a tetrahedral and stable species, exhibiting low oxidizing power compared to its manganese counterpart, permanganate (B83412). wikipedia.org This stability is a key feature that allows for a rich and diverse coordination chemistry.

Rhenium(VII) species, characterized by the d⁰ electron configuration of the rhenium atom, are central to modern chemical research. wikipedia.org The high oxidation state and the ability to form strong bonds with oxygen and other ligands make these compounds valuable in various chemical transformations. wikipedia.org Research into rhenium(VII) oxo and imido complexes has revealed their potential in numerous applications, including catalysis and the synthesis of novel organometallic frameworks. wikipedia.org

The Significance of Tetrabutylammonium (B224687) Perrhenate in Organic and Inorganic Synthesis

While perrhenic acid and its simple inorganic salts are soluble in water, their utility in organic synthesis, which often employs non-polar solvents, is limited. This limitation is elegantly overcome by tetrabutylammonium perrhenate, [(C₄H₉)₄N][ReO₄]. The presence of the bulky, lipophilic tetrabutylammonium cation renders the perrhenate anion soluble in a wide range of organic solvents. wikipedia.org

This enhanced solubility has established tetrabutylammonium perrhenate as a crucial reagent and catalyst in both organic and inorganic chemistry. medchemexpress.com It serves as a convenient and efficient source of the perrhenate ion in non-aqueous media, facilitating a variety of synthetic transformations. wikipedia.org In organic synthesis, it is utilized in oxidation reactions and as a precursor for various organorhenium catalysts. medchemexpress.comguidechem.com In inorganic synthesis, it is a key starting material for the preparation of a multitude of rhenium complexes with diverse ligands and coordination geometries.

Evolution of Research Landscape for Rhenium-Based Compounds

The journey of rhenium in chemical research began with its discovery in 1925 by Walter Noddack, Ida Tacke, and Otto Berg. nih.govinstitut-seltene-erden.de For several decades, its applications were primarily in metallurgy, particularly in high-temperature superalloys for jet engines. wikipedia.org A significant turning point in the chemical research landscape of rhenium was the development of its use in catalysis. Platinum-rhenium catalysts became vital in the petroleum industry for the production of high-octane, unleaded gasoline through a process known as reforming. institut-seltene-erden.de

The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in the exploration of organorhenium chemistry. wikipedia.orgnih.gov The synthesis and characterization of a vast array of organorhenium compounds have unveiled novel reaction pathways and stable complexes with unique structures and reactivities. nih.gov This has been driven by the availability of versatile starting materials like dirhenium decacarbonyl and, importantly, tetrabutylammonium perrhenate. wikipedia.org The development of catalysts for olefin metathesis, oxidation, and hydrogenation has been a major focus, with rhenium-based systems often exhibiting unique selectivity and functional group tolerance. acs.orgrsc.org More recently, research has expanded into the application of rhenium compounds in materials science, including the development of advanced electrocatalysts and functional nanomaterials. researchgate.netrsc.org

Properties of Tetrabutylammonium Perrhenate

| Property | Value |

| Chemical Formula | C₁₆H₃₆NO₄Re |

| Molecular Weight | 492.67 g/mol nih.govsigmaaldrich.com |

| Appearance | White powder or crystals |

| CAS Number | 16385-59-4 nih.govsigmaaldrich.com |

| Solubility | Soluble in organic solvents wikipedia.org |

Selected Catalytic Applications of Perrhenic Acid and Tetrabutylammonium Perrhenate

| Catalyst System | Reaction Type | Substrate | Product |

| Perrhenic acid / Tertiary Arsine | Epoxidation | Alkenes | Epoxides wikipedia.org |

| Perrhenic acid | Dehydration | Oximes | Nitriles wikipedia.org |

| Tetrabutylammonium Perrhenate | Oxidation | Alkenes | Alkenes medchemexpress.com |

| Tetrabutylammonium Perrhenate | Oxidation | Alcohols | Alcohols medchemexpress.com |

| Tetrabutylammonium Perrhenate derived catalyst | Catalytic Cracking | Shale Oil | Propylene (B89431) guidechem.com |

Controlled Synthesis of Tetrabutylammonium Perrhenate

The controlled synthesis of tetrabutylammonium perrhenate is achieved through several reliable methods, primarily involving anion exchange or direct reaction with a suitable tetrabutylammonium precursor.

Anion exchange represents a straightforward and effective method for the synthesis of tetrabutylammonium perrhenate. This process typically involves the metathesis reaction between a soluble perrhenate salt and a tetrabutylammonium salt in an aqueous solution. A common approach is the addition of tetrabutylammonium chloride to an aqueous solution of sodium perrhenate. wikipedia.org The lower solubility of tetrabutylammonium perrhenate in water compared to the starting salts drives the precipitation of the desired product, which can then be isolated.

The general principle of this anion exchange can be represented by the following reaction:

Na[ReO₄] (aq) + [(C₄H₉)₄N]Cl (aq) → [(C₄H₉)₄N][ReO₄] (s) + NaCl (aq)

This method is advantageous due to its simplicity and the use of readily available starting materials. The resulting tetrabutylammonium perrhenate is noted for its solubility in organic solvents, a key property for its use in various chemical reactions. wikipedia.org Research has also explored the use of specialized anion exchangers, such as cationic polymers and metal-organic frameworks, to selectively bind and exchange perrhenate anions from aqueous streams. core.ac.uknih.govnsf.gov For instance, copper-based tripodal complexes have demonstrated the ability to exchange interlamellar hexafluorophosphate anions with perrhenate ions. nih.gov

A highly effective method for preparing pure tetrabutylammonium perrhenate involves the reaction between tetrabutylammonium hydroxide (B78521) and ammonium (B1175870) perrhenate. guidechem.com This acid-base reaction neutralizes the hydroxide and the ammonium ion, leading to the formation of the desired salt, ammonia (B1221849), and water.

The synthesis can be carried out in an alcoholic solvent, such as ethanol (B145695). guidechem.com First, tetrabutylammonium hydroxide is prepared in situ, for example, by reacting tetrabutylammonium bromide with potassium hydroxide in ethanol, which precipitates potassium bromide. guidechem.com The resulting ethanolic solution of tetrabutylammonium hydroxide is then treated with ammonium perrhenate. guidechem.com

The reaction is as follows:

[(C₄H₉)₄N]OH (alc) + NH₄[ReO₄] (alc) → [(C₄H₉)₄N][ReO₄] + NH₃ (g) + H₂O

The mixture is typically heated to facilitate the reaction and drive off the ammonia gas, which can be monitored using pH paper. guidechem.com After cooling and stirring, any excess reactants can be filtered off. The final product is obtained after concentrating the filtrate and drying it under a vacuum. guidechem.com This method is particularly useful for producing a high-purity product, as the byproducts are volatile (ammonia) or easily separated.

The synthetic principles applied to tetrabutylammonium perrhenate can be extended to produce a variety of N-alkylammonium perrhenate congeners, where the alkyl groups on the quaternary ammonium cation are varied. The synthesis of compounds like tetramethylammonium (B1211777) perrhenate and tetrapropylammonium perrhenate follows similar protocols. nih.gov

Generally, these syntheses involve the reaction of an N-alkylammonium hydroxide or halide with a soluble perrhenate salt, such as ammonium perrhenate or sodium perrhenate. nih.gov The choice of the N-alkylammonium precursor and the reaction conditions can be tailored to the specific properties of the desired congener, such as its solubility. For example, tetrabutylammonium pertechnetate (B1241340), a related compound, exhibits lower solubility than tetramethylammonium pertechnetate. nih.gov The synthesis of these congeners is crucial for studying how the cation's size and lipophilicity influence the compound's physical and chemical properties.

Advanced Preparative Routes for Perrhenic Acid as a Precursor

Perrhenic acid (HReO₄) is the primary precursor for producing various perrhenate salts, including ammonium perrhenate, which is then used to synthesize tetrabutylammonium perrhenate. guidechem.comwikipedia.org Obtaining high-purity perrhenic acid is therefore a critical step. Advanced methods such as electrodialysis and solvent extraction are employed to produce concentrated and pure HReO₄ solutions from various rhenium-containing sources. mdpi.com

Electrodialysis is a membrane-based separation process that has been successfully applied to the production of high-purity perrhenic acid from solutions of its salts, such as potassium or ammonium perrhenate. mdpi.commdpi.comresearchgate.net This technique utilizes ion-exchange membranes and an electric potential to separate ions. In a typical setup for producing HReO₄ from a salt solution (e.g., NH₄ReO₄), a multi-chamber electrodialysis cell with cation, anion, and bipolar membranes is used. mdpi.commdpi.com

The process allows for both the concentration of the perrhenic acid and its purification from metallic and ammonium ions. mdpi.com Research has demonstrated the ability to concentrate perrhenic acid from initial concentrations of around 40 g/dm³ to over 300 g/dm³, while simultaneously reducing impurities like NH₄⁺, K⁺, and Na⁺ to levels below 10 mg/dm³. mdpi.com

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | Ammonium Perrhenate Solution | mdpi.com |

| Technique | Electrodialysis with bipolar membranes | mdpi.com |

| Current Density | 200 A/m² | mdpi.com |

| Initial HReO₄ Concentration | 40 g/dm³ | mdpi.com |

| Final HReO₄ Concentration | 329.5 g/dm³ | mdpi.com |

| Final Impurity Levels (NH₄⁺, K, Na) | <10 mg/dm³ each | mdpi.com |

This method is considered economically and ecologically advantageous due to the low consumption of reagents and the high purity of the final product. mdpi.comresearchgate.net

Solvent extraction, or liquid-liquid extraction, is a widely used hydrometallurgical technique for the selective recovery of rhenium from various sources, including industrial waste solutions. mdpi.comalaska.govresearchgate.net The process involves using an organic extractant that selectively binds with perrhenate ions (ReO₄⁻) in an aqueous phase, transferring them to the organic phase. Subsequently, the perrhenate is stripped from the organic phase into a new aqueous solution, from which perrhenic acid can be obtained. mdpi.com

| Extractant System | Source Solution | Stripping Agent | Process Efficiency | Reference |

|---|---|---|---|---|

| 5% Cyphos IL 101 + 20% TBP in Exxsol D80 | Ammonia waste solution (13.5 g/dm³ Re) | 32.5% Nitric Acid | >90% | mdpi.comresearchgate.net |

| 50% TBP in Toluene | Acidified Ammonium Perrhenate | Water at 80 °C | Final concentration ~300 g/L Re | mdpi.com |

| Trioctylamine (B72094) (TOA) | Alkaline solutions | 18% Ammonia solution | ~99.3% stripping efficiency | mdpi.com |

This method is highly effective for recovering rhenium from complex and dilute solutions, transforming it into a valuable, high-purity chemical precursor. mdpi.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H37NO4Re+ |

|---|---|

Molecular Weight |

493.68 g/mol |

IUPAC Name |

hydroxy(trioxo)rhenium;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.H2O.3O.Re/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;1H2;;;;/q+1;;;;;+1/p-1 |

InChI Key |

VIGRFVBJWCUPIC-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O[Re](=O)(=O)=O |

Origin of Product |

United States |

Catalytic Applications and Reaction Mechanism Elucidation

Applications in Biorefinery and Fuel Production

While direct studies specifying tetrabutylammonium (B224687) perrhenate (B82622) for lignocellulosic biomass degradation are not prominent, the broader class of rhenium-based catalysts shows significant potential in biomass conversion. rsc.orgrsc.org Lignocellulosic biomass is a renewable resource composed of cellulose, hemicellulose, and lignin. rsc.org Rhenium is a versatile, oxophilic element with a wide range of oxidation states, making it well-suited for catalytic applications involving oxygen-containing functional groups found in biomass. rsc.orgrsc.orgresearchgate.net

Homogeneous and heterogeneous rhenium-based catalysts have been successfully applied to the conversion of biomass components and their platform chemical derivatives into value-added products. rsc.org For instance, rhenium-containing multimetallic catalysts are used for the hydrogenolysis of 6-carbon sugars and sugar alcohols to produce smaller, valuable molecules like propylene (B89431) glycol, glycerol, and ethylene (B1197577) glycol. google.com Supported bifunctional catalysts composed of rhenium oxide and palladium have demonstrated high efficiency in converting glucaric acid (derived from glucose) into adipic acid, achieving yields of up to 99%. researchgate.net Organometallic rhenium complexes also catalyze deoxydehydration reactions, converting biomass-derived polyols into olefins. rsc.orgresearchgate.net These examples highlight the established role of rhenium compounds in the catalytic upgrading of biomass, suggesting a potential area of application for perrhenate salts.

The production of propylene from the catalytic cracking of heavy hydrocarbons like shale oil is a cornerstone of the petrochemical industry. However, the scientific literature indicates that this process predominantly relies on solid acid catalysts, particularly zeolites. ejcmpr.comosti.govresearchgate.net Technologies such as Fluid Catalytic Cracking (FCC) are optimized for propylene production through the use of medium-pore zeolites like ZSM-5. osti.govcetjournal.it This zeolite is often used as an additive in FCC catalysts to crack gasoline-range olefins into lighter olefins, including propylene and butylenes. osti.gov A review of various industrial processes for propylene production from C4-C8 olefins, such as the Omega, OCP, Superflex, Propylur, and MOI processes, consistently identifies zeolite-based catalysts (e.g., ZSM-5) as the active component. ejcmpr.comejcmpr.com

Based on available research, there is no indication that tetrabutylammonium perrhenate or other rhenium compounds are used as catalysts for the catalytic cracking of shale oil to produce propylene. The field is dominated by shape-selective catalysis using microporous materials like zeolites.

Mechanistic Investigations of Perrhenate Catalysis

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the complex mechanisms of reactions catalyzed by transition metal complexes, including those involving rhenium. For rhenium-oxo catalyzed reactions, DFT is employed to map potential energy surfaces, identify intermediates, and locate the transition states for key steps like oxygen atom transfer.

In studies of related Rhenium(V)-oxo porphyrinoid complexes, DFT calculations have been instrumental in determining the preferred site of protonation. Computational models showed that protonation on a meso-Nitrogen atom of the corrolazine ligand is energetically favored by a significant margin (+29 kcal/mol) over protonation of the terminal oxo ligand. nih.gov This indicates that the ligand plays a direct role in the initial steps of proton-involved reactions, rather than the metal-oxo core itself. Such computational insights are crucial for understanding reactivity and designing more efficient catalysts. These studies provide a framework for understanding how perrhenate (ReO₄⁻), a high-valent rhenium-oxo species, might interact with substrates and co-reagents at a molecular level.

| Protonation Site | Relative Energy (kcal/mol) | Conclusion | Reference |

|---|---|---|---|

| meso-Nitrogen (N-H) | 0 (Reference) | Protonation on the ligand is strongly favored. | nih.gov |

| Oxo Ligand (O-H) | +29 |

Proton shuttling is a critical mechanism in many catalytic cycles, where a specific functional group or molecule facilitates the transfer of protons between the substrate, the catalyst, and the solvent. In the context of rhenium-oxo catalysis, a key question is whether the oxo group itself can act as a proton shuttle by accepting a proton to form a hydroxyl group (Re-OH) and later donating it.

However, mechanistic investigations on model Rhenium(V)-oxo corrolazine complexes suggest this may not be the primary pathway. As confirmed by both spectroscopic evidence and DFT calculations, protonation occurs exclusively on the meso-nitrogen atom of the macrocyclic ligand rather than on the oxo ligand. nih.gov The formation of an N-H bond is observed, and calculations show the corresponding O-H tautomer to be highly energetically unfavorable. nih.gov This finding indicates that the ligand, not the Re=O group, acts as the initial proton acceptor. This suggests that instead of a direct proton shuttle on the metal center, the catalytic cycle may involve a ligand-assisted mechanism where the macrocycle plays an active role in managing proton transfer, decoupling it from the redox activity at the rhenium-oxo core. nih.gov

Analysis of Catalyst-Substrate Interactions and Activation Modes

The catalytic efficacy of the "Perrhenic acid; tetrabutylammonium ion" system, formally known as tetrabutylammonium perrhenate ([TBA][ReO₄]), is rooted in the interplay between the bulky organic cation and the catalytically active perrhenate anion. This section delves into the analysis of how this catalyst system interacts with substrates and the primary modes by which it activates them for chemical transformation, drawing upon mechanistic insights from related rhenium-based catalytic processes and the principles of phase-transfer catalysis.

The primary role of the tetrabutylammonium (TBA) cation is to function as a phase-transfer agent. youtube.comnih.govoperachem.comprinceton.edu In many catalytic applications, particularly oxidations, the substrate is organic and resides in a nonpolar solvent, while the perrhenate salt may be in a separate aqueous phase or used as a solid. The large, lipophilic nature of the TBA cation allows it to form an ion pair with the perrhenate anion (ReO₄⁻), effectively transporting it into the organic phase where it can interact with the substrate. youtube.comnih.gov This phase transfer is crucial for the reaction to proceed at a reasonable rate. Computational studies on other tetrabutylammonium-based phase-transfer systems have indicated that the formation of a [TBA]⁺[Anion]⁻ complex in the organic phase is the active species in the catalysis. researchgate.net

Once in the organic phase, the perrhenate anion is the active catalytic species. The activation of the substrate by the perrhenate anion can proceed through several proposed mechanisms, largely dependent on the nature of the substrate and the co-reagents, such as an oxidant.

Interaction with Alkenes (Epoxidation):

In the epoxidation of alkenes, a common application for rhenium catalysts, the interaction is believed to proceed via an oxygen atom transfer mechanism. While direct studies on tetrabutylammonium perrhenate are limited, extensive research on methyltrioxorhenium (MTO), a related Re(VII) compound, provides a well-established model. researchgate.netresearchgate.net When an oxidant like hydrogen peroxide is used, the perrhenate anion is thought to form peroxo-rhenium species in situ. These peroxo-complexes are potent electrophilic oxygen transfer agents.

The interaction with the alkene substrate is a concerted process where the π-bond of the alkene acts as a nucleophile, attacking an electrophilic oxygen atom of the peroxo-rhenium complex. libretexts.orgyoutube.com This leads to the formation of a three-membered epoxide ring and the regeneration of the rhenium catalyst. The stereochemistry of the alkene is typically retained in the epoxide product, which is characteristic of a concerted mechanism. libretexts.org

Interaction with Alcohols (Oxidation and Dehydration):

For the oxidation of alcohols, the activation mechanism involves the formation of a perrhenate ester intermediate. rsc.org Density Functional Theory (DFT) calculations on the Re₂O₇-catalyzed intramolecular dehydrative Friedel-Crafts reaction of alcohols have shown that the activation of the hydroxyl group occurs via the formation of a perrhenate ester. rsc.org This is followed by the heterolytic cleavage of the C-O bond. A similar mechanism can be postulated for oxidations where the perrhenate ester facilitates the removal of a hydride from the alcohol, leading to the formation of a carbonyl compound.

In the context of deoxydehydration of vicinal diols, DFT studies have proposed a mechanism where the perrhenate anion reacts with the diol to form a cyclic perrhenate (VII) diolate. researchgate.net This intermediate then undergoes a redox cycle, being reduced to a Re(V) species with the elimination of the alkene product. The catalyst is subsequently re-oxidized to Re(VII) by a sacrificial oxygen donor.

A summary of the proposed catalyst-substrate interactions and activation modes is presented in the table below.

| Substrate Type | Proposed Interaction | Activation Mode | Key Intermediates |

| Alkene | Nucleophilic attack of the alkene π-bond on an electrophilic oxygen of a peroxo-rhenium species. | Oxygen Atom Transfer | Rhenium-peroxo complexes, Epoxide |

| Alcohol (Oxidation) | Formation of a perrhenate ester. | Facilitation of hydride removal. | Perrhenate ester, Carbonyl compound |

| Vicinal Diol (Deoxydehydration) | Formation of a cyclic perrhenate (VII) diolate. | Redox cycle involving Re(VII) and Re(V). | Cyclic perrhenate diolate, Alkene |

It is important to note that while these mechanisms are supported by studies on analogous rhenium catalysts, direct spectroscopic or detailed computational evidence for the specific catalyst-substrate complexes of tetrabutylammonium perrhenate is not extensively available in the current literature. Further in-situ spectroscopic studies and advanced computational modeling would be beneficial to fully elucidate the precise nature of these interactions and activation pathways.

Advanced Spectroscopic and Structural Characterization of Perrhenate Systems

Crystallographic Analysis of Tetrabutylammonium (B224687) Perrhenate (B82622) and Analogues

Crystallographic studies are fundamental to elucidating the three-dimensional arrangement of ions in the solid state, which governs the material's bulk properties.

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a detailed SCXRD structure solution for tetrabutylammonium perrhenate ([N(C₄H₉)₄][ReO₄]) is not as commonly reported as its analogues, its structure can be confidently inferred from isostructural compounds. Studies on tetraalkylammonium salts of pertechnetate (B1241340) and perrhenate confirm they are generally isomorphous. researchgate.netresearchgate.net

The perrhenate (ReO₄⁻) anion adopts a tetrahedral geometry, with the rhenium atom at the center covalently bonded to four oxygen atoms. The average Re-O bond distance in related structures is approximately 1.682 Å. mdpi.com The tetrabutylammonium ([N(C₄H₉)₄]⁺) cation also has a tetrahedral core geometry around the central nitrogen atom, with the four butyl chains extending outwards. These long alkyl chains allow for significant conformational flexibility.

For comparative purposes, the well-characterized structure of tetrabutylammonium perchlorate (B79767) ([N(C₄H₉)₄][ClO₄]) provides insight into the packing of such salts. It crystallizes in the triclinic space group P1̅, with a notably complex asymmetric unit containing multiple independent stoichiometric units, some of which exhibit disorder in both the cations and anions. mdpi.com

| Parameter | Tetrabutylammonium Perchlorate ([N(C₄H₉)₄][ClO₄]) mdpi.com |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 14.2706(7) |

| b (Å) | 20.6904(9) |

| c (Å) | 39.970(2) |

| α (°) | 89.316(4) |

| β (°) | 88.638(4) |

| γ (°) | 87.801(4) |

| Temperature (K) | 100(2) |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps properties onto a unique molecular surface, providing a detailed picture of close contacts between molecules. For ionic compounds like tetrabutylammonium perrhenate, the analysis reveals the nature of cation-anion and cation-cation interactions.

Studies involving Hirshfeld surface analysis have been performed on tetrabutylammonium (TBA) perrhenates and their pertechnetate analogues. mdpi.comnih.gov The analysis partitions the crystal space into regions where the electron density is dominated by a specific molecule, and the surface represents the boundary where the contribution from the molecule of interest is equal to the sum of contributions from all other molecules.

Isomorphism, the phenomenon where different chemical compounds crystallize in the same structure, is common between perrhenate and pertechnetate salts. This occurs because the ReO₄⁻ and TcO₄⁻ anions have nearly identical tetrahedral geometries and bond lengths. researchgate.net Consequently, tetrabutylammonium perrhenate is expected to be isostructural with tetrabutylammonium pertechnetate. This similarity is a cornerstone for using rhenium as a reliable chemical surrogate for technetium in research. researchgate.net

In contrast, perchlorate (ClO₄⁻) salts, despite the anion also being tetrahedral, are often not isostructural with their pertechnetate and perrhenate counterparts. researchgate.netresearchgate.net The smaller ionic radius of the ClO₄⁻ anion compared to ReO₄⁻ and TcO₄⁻ leads to different packing efficiencies and lattice energies, resulting in different crystal structures. For example, the crystal structure of tetrabutylammonium perchlorate is triclinic (P1̅), a low-symmetry space group that accommodates complex packing arrangements. mdpi.com This structural divergence is crucial when considering the selection of chemical analogues, as differences in crystal packing can affect properties like solubility and thermal stability.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods provide a characteristic "fingerprint" that is sensitive to molecular structure, symmetry, and bonding.

Infrared spectroscopy measures the absorption of IR radiation by a molecule as it transitions to a higher vibrational state. For a vibration to be IR-active, it must cause a change in the molecule's dipole moment.

The perrhenate anion (ReO₄⁻), with tetrahedral (T_d) symmetry, has four fundamental vibrational modes, but only the triply degenerate asymmetric stretching (ν₃) and bending (ν₄) modes are typically IR-active. The most intense and characteristic absorption for the perrhenate anion is the ν₃ mode, which appears as a strong, broad band in the 900-920 cm⁻¹ region. nih.govacs.org

The tetrabutylammonium cation contributes its own set of IR absorptions. These are primarily associated with the vibrations of its butyl chains. The most prominent features include:

C-H stretching: Strong bands in the 2800-3000 cm⁻¹ region.

C-H bending: A series of bands between approximately 1300 cm⁻¹ and 1500 cm⁻¹.

Skeletal motions: C-C and C-N stretching vibrations at lower wavenumbers. researchgate.net

| Ion | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| [N(C₄H₉)₄]⁺ | ν(C-H) | 2800 - 3000 | Symmetric and asymmetric stretching of CH₂, CH₃ groups |

| [N(C₄H₉)₄]⁺ | δ(C-H) | 1300 - 1500 | Bending/scissoring/wagging of CH₂, CH₃ groups |

| ReO₄⁻ | ν₃(F₂) | ~914 | Asymmetric Re-O stretch (strong, characteristic) |

Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. For the tetrahedral ReO₄⁻ anion, all four fundamental modes are Raman-active.

The Raman spectrum of perrhenate is dominated by the symmetric stretching mode (ν₁), which appears as a very sharp and intense peak. This mode is particularly useful for identifying the perrhenate ion. The other modes (ν₂, ν₃, and ν₄) are typically weaker. In a crystal lattice, the local symmetry can be lower than the ideal T_d symmetry of the free ion, which can cause the degenerate E and F₂ modes to split into multiple distinct peaks. nih.govacs.org

| Vibrational Mode | Symmetry (T_d) | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν₁ | A₁ | ~965 - 970 | Symmetric Re-O stretch (very strong, sharp) |

| ν₂ | E | ~330 - 345 | Symmetric O-Re-O bend |

| ν₃ | F₂ | ~890 - 915 | Asymmetric Re-O stretch |

| ν₄ | F₂ | ~330 - 345 | Asymmetric O-Re-O bend |

| Lattice Modes | - | < 150 | Translational and librational motions of ions |

The analysis of these Re-O vibrations provides a clear and sensitive method for probing the local environment of the perrhenate anion in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of chemical species in solution. In the context of perrhenate systems, NMR provides detailed insights into both the cationic and anionic components, as well as their interactions with the surrounding chemical environment.

¹H and ¹³C NMR for Tetrabutylammonium Cation Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the presence and structural integrity of the tetrabutylammonium (TBA) cation, [N(C₄H₉)₄]⁺, which serves as the counterion to perrhenate (ReO₄⁻). The chemical shifts of the protons and carbons in the TBA cation are largely insensitive to the nature of the counter-anion in solution, making their identification straightforward.

The ¹H NMR spectrum of the TBA cation is characterized by three distinct multiplets corresponding to the four butyl chains. The terminal methyl (CH₃) protons typically appear as a triplet around 0.9-1.0 ppm. The methylene (B1212753) (CH₂) group adjacent to the methyl group appears as a sextet around 1.3-1.4 ppm, and the methylene group adjacent to that appears as a multiplet around 1.5-1.6 ppm. The methylene protons directly attached to the nitrogen atom (α-CH₂) are the most deshielded and appear as a triplet downfield, typically around 3.2-3.3 ppm.

The ¹³C NMR spectrum provides complementary information, showing four distinct signals for the four chemically non-equivalent carbon atoms of the butyl chains. The assignments are generally consistent across various TBA salts.

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| N-CH₂-CH₂-CH₂-CH₃ (α-C) | ~3.25 | Triplet | 58.7 |

| N-CH₂-CH₂-CH₂-CH₃ (β-C) | ~1.60 | Multiplet | 24.0 |

| N-CH₂-CH₂-CH₂-CH₃ (γ-C) | ~1.42 | Sextet | 19.6 |

| N-CH₂-CH₂-CH₂-CH₃ (δ-C) | ~0.98 | Triplet | 13.7 |

Note: Data are typical values and may vary slightly depending on the solvent and concentration. The ¹³C NMR data is based on values for Tetrabutylammonium bromide.

⁹⁹Tc NMR Spectroscopy as an Analogous Probe for Perrhenate Interactions

Direct NMR observation of the rhenium nucleus is challenging due to its quadrupolar nature. However, technetium-99 (B83966) (⁹⁹Tc), which is in the same group as rhenium, is an excellent NMR-active nucleus (spin I = 9/2) and serves as a valuable spectroscopic analog. tandfonline.comnih.gov The pertechnetate ion (TcO₄⁻) is isostructural and isoelectronic with the perrhenate ion (ReO₄⁻), and studies on pertechnetate systems provide significant insights into the behavior of perrhenates. nih.gov

⁹⁹Tc NMR spectroscopy is highly sensitive to the local electronic and structural environment of the pertechnetate anion. rsc.org The chemical shift of ⁹⁹Tc is influenced by factors such as the nature of the counterion, solvent effects, and the formation of ion pairs or complexes. tandfonline.comrsc.org For instance, in solid alkali pertechnetates, the ⁹⁹Tc nucleus becomes deshielded (a shift to higher frequency) as the cation becomes smaller and more electronegative (from Cs⁺ to Na⁺), which corresponds to a greater distortion of the TcO₄⁻ tetrahedron. tandfonline.com This analogous relationship allows researchers to probe subtle interactions involving the perrhenate anion by studying the more accessible pertechnetate system.

NMR Titration for Quantifying Anion Binding Affinities

¹H NMR titration is a widely used and effective method for quantitatively determining the binding affinity (association constant, Kₐ) between a host molecule and a guest anion, such as perrhenate. rsc.org The experiment involves the incremental addition of the anion (as a salt, e.g., tetrabutylammonium perrhenate) to a solution of a receptor molecule and monitoring the changes in the chemical shifts of the receptor's protons. nih.govresearchgate.net

When the anion binds to the receptor, it perturbs the electronic environment of nearby protons, causing their NMR signals to shift. The magnitude of this chemical shift change (Δδ) at each titration point is dependent on the concentration of the bound complex. By plotting Δδ against the guest concentration, a binding isotherm is generated. This curve can then be fitted to a specific binding model (e.g., 1:1, 1:2) using non-linear regression analysis to extract the association constant. researchgate.net

The exchange rate between the free and bound states of the receptor on the NMR timescale determines the appearance of the spectra during titration.

Fast Exchange: A single, averaged signal is observed, which shifts progressively upon addition of the guest. This is typical for weaker interactions. rsc.org

Slow Exchange: Separate signals for the free and bound receptor are observed. The intensity of the free receptor's signal decreases while that of the bound complex increases. This is characteristic of strong binding.

While specific NMR titration studies quantifying the binding of perrhenate to synthetic receptors are specialized, the principles are broadly applicable. For example, similar titrimetric methods using other spectroscopic techniques have been employed to quantify the interaction between perrhenate and other ions. A study on the interaction between ReO₄⁻ and the uranyl ion (UO₂²⁺) in acetonitrile (B52724) used spectrophotometric titrations to determine the formation constants for 1:1 and 1:2 UO₂²⁺:ReO₄⁻ complexes, demonstrating a quantitative approach to understanding perrhenate coordination chemistry. rsc.org

Electronic Spectroscopy for Electronic Structure and Redox States

Electronic spectroscopy techniques, such as UV-Visible and X-ray absorption spectroscopy, are instrumental in probing the electronic structure of perrhenate and related rhenium species. These methods provide critical information on complex formation, reaction kinetics, and the oxidation state of the rhenium center.

UV-Visible Spectroscopy for Reaction Monitoring and Complex Formation

UV-Visible (UV-Vis) absorption spectroscopy is a versatile technique for monitoring chemical reactions and characterizing the formation of new complexes in solution. researchgate.netspectroscopyonline.com The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law). The perrhenate ion itself does not have strong absorptions in the visible region, but its reactions or complexation with other chromophoric species can be readily followed.

For instance, the formation of complexes between perrhenate and other metal ions can be monitored by observing changes in the UV-Vis spectrum. In a study of the interaction between perrhenate and the uranyl ion (UO₂²⁺) in acetonitrile, UV-Vis spectrophotometric titration was used to track the formation of UO₂(ReO₄)⁺ and UO₂(ReO₄)₂ complexes. rsc.org The appearance of new absorption bands or shifts in existing bands (isosbestic points) as the perrhenate salt is titrated into the uranyl solution provides evidence of complex formation and allows for the calculation of stoichiometry and binding constants. rsc.orgresearchgate.net This approach is broadly applicable for studying any reaction involving perrhenate that results in a change in the electronic absorption spectrum of the system. nih.gov

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Rhenium Oxidation State Determination

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique for determining the oxidation state and coordination geometry of an absorbing atom. researchgate.netresearchgate.net For rhenium compounds, XANES spectra are typically collected at the Re L-edges (L₁, L₂, and L₃). The energy of the absorption edge is highly sensitive to the formal oxidation state of the rhenium atom; the edge energy shifts to higher values as the oxidation state increases. nih.govnih.gov

This chemical shift provides a direct and reliable method for determining the valence of rhenium in a variety of materials, from simple salts to complex catalysts. For instance, in tetrabutylammonium perrhenate, the rhenium exists in the +7 oxidation state. This results in an Re L₃-edge absorption at a significantly higher energy compared to compounds with rhenium in lower oxidation states, such as ReO₂ (Re⁴⁺) or Re metal (Re⁰). nih.gov By comparing the edge position of an unknown sample to those of well-characterized reference compounds, the oxidation state can be unambiguously identified.

Furthermore, the features in the pre-edge and XANES regions of the spectrum are sensitive to the local symmetry and coordination environment of the rhenium atom. nih.gov For perrhenate, which has a tetrahedral geometry (Td), the spectra exhibit distinct features compared to octahedral or other coordination geometries, providing further structural insights. nih.gov

| Compound | Rhenium Oxidation State | Approximate L₃-edge Energy (eV) |

|---|---|---|

| Re (metal foil) | 0 | 10535.3 |

| ReO₂ | +4 | 10537.5 |

| ReO₃ | +6 | 10539.1 |

| NH₄ReO₄ (analogous to TBA ReO₄) | +7 | 10540.8 |

Note: Edge energies are defined by the first maximum of the first derivative of the absorption spectrum and are based on data from reference nih.gov.

Mass Spectrometry for Reaction Intermediates and Complex Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful analytical technique for the real-time monitoring of chemical reactions and the identification of transient intermediates and complex species in solution. Its high sensitivity and specificity, coupled with the soft ionization nature of the technique, allow for the gentle transfer of ions from the solution phase to the gas phase for mass analysis, providing a snapshot of the species present in the reaction mixture.

Electrospray Ionization Mass Spectrometry (ESI/MS) for Reaction Evolution

The utility of ESI-MS in tracking the progress of reactions involving the perrhenate anion ([ReO₄]⁻) from tetrabutylammonium perrhenate has been demonstrated in studies of its reactivity with sulfur-donating reagents. One such study investigated the reaction of tetrabutylammonium perrhenate with bis(trimethylsilyl) sulfide (B99878) in acetonitrile, providing clear evidence of the formation of a sulfur-substituted perrhenate species. rsc.org

Detailed Research Findings:

In this investigation, ESI-MS was employed to analyze the reaction mixture. The spectra obtained in the negative ion mode revealed the consumption of the starting perrhenate anion and the concurrent formation of a new species. The starting material, tetrabutylammonium perrhenate, is detected as the perrhenate anion, [ReO₄]⁻. Due to the natural isotopic abundance of rhenium, which consists of ¹⁸⁵Re (37.40%) and ¹⁸⁷Re (62.60%), the mass spectrum shows a characteristic isotopic pattern for rhenium-containing ions. rsc.org

Upon reaction with bis(trimethylsilyl) sulfide, a peak corresponding to the thioperrhenate anion, [ReO₃S]⁻, was observed. This species represents the initial product of the oxygen-sulfur exchange reaction at the rhenium center. The ESI-MS spectrum distinctly shows the isotopic patterns for both the remaining [ReO₄]⁻ and the newly formed [ReO₃S]⁻, allowing for unambiguous identification of the reaction's progression. rsc.org

The mass-to-charge ratios (m/z) for the identified species are consistent with their calculated molecular masses, taking into account the isotopic distribution of rhenium. This direct observation of the reactant and product ions provides compelling evidence for the reaction pathway and demonstrates the capability of ESI-MS to monitor the evolution of this inorganic reaction in an organic solvent. rsc.org

The table below summarizes the key ionic species identified by ESI-MS during the reaction of tetrabutylammonium perrhenate.

Interactive Data Table: Ionic Species Identified by ESI-MS

| Ion | Formula | Observed m/z (for major isotopologue ¹⁸⁷Re) | Role in Reaction |

| Perrhenate | [¹⁸⁷ReO₄]⁻ | ~252 | Reactant |

| Thioperrhenate | [¹⁸⁷ReO₃S]⁻ | ~268 | Product/Intermediate |

Note: The observed m/z values are approximate and correspond to the most abundant isotope of rhenium (¹⁸⁷Re). The full mass spectrum shows a characteristic pattern reflecting the natural isotopic abundance of ¹⁸⁵Re and ¹⁸⁷Re.

This application of ESI-MS highlights its effectiveness in identifying intermediates and products in reactions involving tetrabutylammonium perrhenate, offering valuable insights into the mechanistic details of such transformations. rsc.org

Intermolecular Interactions and Solution Phase Phenomena

Anion Recognition and Selective Binding Studies

The selective binding of the perrhenate (B82622) anion is a significant challenge in supramolecular chemistry due to its large size and low charge density. mdpi.comresearchgate.net Researchers have designed and synthesized a variety of receptors to address this challenge, leading to significant advancements in anion recognition.

Neutral macrocyclic hosts have been designed for the specific recognition of perrhenate and its analogue, pertechnetate (B1241340). rsc.orgnih.gov The binding affinities of these receptors have been evaluated using techniques such as UV-vis and ⁹⁹Tc NMR titrations, revealing high binding constants. akjournals.com For instance, one neutral macrocyclic receptor demonstrated the ability to coordinate perrhenate in dimethylsulfoxide and chloroform (B151607) solutions with association constants (log Kₐ) greater than 4. akjournals.comresearchgate.net

Another approach involves the use of helix-like synthetic receptors designed to form hydrogen bonds with all four oxygen atoms of the perrhenate anion. mdpi.comproquest.com These receptors have shown binding affinities in the order of 10³ M⁻¹ in acetonitrile (B52724) solution. mdpi.com One particular design, incorporating a diphenylacetylene (B1204595) helix-forming subunit, demonstrated the best affinity and selectivity for the perrhenate anion among a series of related receptors. researchgate.net Additionally, α-cyclodextrin-based receptors have been functionalized with pendant arms containing hydrogen bond donors to achieve selective association of perrhenate in aqueous media at neutral pH. rsc.org

Table 1: Binding Constants of Receptors with Perrhenate Anion

| Receptor Type | Solvent | Binding Constant (log Kₐ) |

|---|---|---|

| Neutral Macrocyclic Receptor | Chloroform | 4.84 |

| Neutral Macrocyclic Receptor | Dimethylsulfoxide | 3.88 |

Data sourced from UV-vis and ⁹⁹Tc NMR titration studies. akjournals.com

Metal-organic cages (MOCs) or capsules serve as molecular flasks, capable of encapsulating guest molecules within their well-defined cavities. nih.gov These nanocontainers are formed through the self-assembly of metal ions and organic ligands. nih.gov While the direct encapsulation of the perrhenate anion is a specific application, the principles of host-guest chemistry within MOCs are broadly applicable. The encapsulation process is often driven by factors such as the hydrophobic effect, where a guest that is poorly soluble in the bulk solvent is driven into the cage's cavity. nih.gov The encapsulation of reactive species within these cages can lead to their stabilization by providing a physical barrier from the external environment. nih.gov This principle can be extended to the sequestration of anions like perrhenate from solution.

Non-Covalent Interactions in Perrhenate Systems

The recognition and binding of the perrhenate anion are fundamentally governed by a suite of non-covalent interactions. These weak forces, though individually modest, collectively contribute to the stability of host-guest complexes.

Computational methods play a vital role in understanding the weak intermolecular forces in perrhenate systems. Density Functional Theory (DFT) calculations are used to model the binding modes of receptors with the perrhenate anion, providing insights into the geometry and energetics of the interaction. proquest.com For instance, DFT calculations have shown that the perrhenate anion can fit into a receptor with high complementarity, forming multiple hydrogen bonds with favorable angles. proquest.com

The Hirshfeld surface analysis is another tool used to examine intermolecular non-covalent interactions in the crystal structures of organic perrhenate salts. rsc.org This method reveals that organic cations primarily interact through H···H, O···H/H···O, and N···H/H···N contacts, while the perrhenate anions are mostly involved in O···H/H···O interactions. rsc.org Furthermore, theoretical studies have identified other subtle but important interactions. Anion-π interactions have been observed in some structures containing aromatic fragments. rsc.org A particularly interesting discovery is the existence of anion-anion interactions of the Re–O···Re type, which provide additional stabilization in the solid state. rsc.org These have been categorized as a new type of σ-hole interaction termed a "matere bond," where the metal of one perrhenate anion acts as an electron acceptor for an oxygen atom of a neighboring anion. nih.gov

Acid-Base Properties and Condensation of Perrhenate Anion

The behavior of the perrhenate anion (ReO₄⁻) in solution is dictated by its acid-base properties, which in turn influence its tendency to undergo condensation reactions under specific conditions.

The perrhenate anion, the conjugate base of the strong perrhenic acid (HReO₄), is a weak base in aqueous solutions. wikipedia.org Its basicity is lower than that of halide ions such as chloride (Cl⁻) and bromide (Br⁻). wikipedia.org However, it is considered a stronger base than other tetrahedral anions like perchlorate (B79767) (ClO₄⁻) and tetrafluoroborate (B81430) (BF₄⁻). wikipedia.org

Perrhenic acid is a strong acid with a pKa of -1.25. chemeurope.com The perrhenate anion is stable over a wide pH range. wikipedia.orgdbpedia.org In solutions with very high pH, the formation of mesoperrhenate (ReO₅³⁻) can occur. wikipedia.orgdbpedia.org

Studies comparing the gas-phase proton affinities and solution basicities of perrhenate and its lighter homolog, pertechnetate (TcO₄⁻), have indicated that the pertechnetate anion is a stronger base than the perrhenate anion in both gaseous and aqueous phases. rsc.orgscispace.com

| Anion | Relative Basicity compared to Perrhenate (ReO₄⁻) | Reference |

|---|---|---|

| Chloride (Cl⁻) | Stronger | wikipedia.org |

| Bromide (Br⁻) | Stronger | wikipedia.org |

| Perchlorate (ClO₄⁻) | Weaker | wikipedia.org |

| Tetrafluoroborate (BF₄⁻) | Weaker | wikipedia.org |

| Pertechnetate (TcO₄⁻) | Stronger | rsc.orgscispace.com |

Under certain conditions, the perrhenate anion can undergo condensation to form polyoxometalate (POM) species. wikipedia.org This process typically occurs through the acidification of solutions containing simple tetraoxometalates. nih.gov For perrhenate, condensation can lead to the formation of the small polyoxorhenate species, [Re₄O₁₅]²⁻. wikipedia.org In this structure, one central rhenium atom has an octahedral oxygen coordination, while the other three rhenium atoms maintain a tetrahedral geometry. wikipedia.org The formation of such inorganic clusters is a key feature of the aqueous chemistry of many early transition metals in their high oxidation states. rsc.org

Ion Association and Protonation Effects in Solution (by analogy with pertechnetate)

Due to the chemical similarities between rhenium and technetium, the solution behavior of the pertechnetate anion (TcO₄⁻) provides a useful analogy for understanding the ion association and protonation effects of the perrhenate anion. nih.gov Perrhenate is often used as a non-radioactive surrogate for pertechnetate in research. nih.gov

In acidic solutions, the solubility of salts containing large organic cations, such as tetrabutylammonium (B224687), with pertechnetate anions increases. nih.gov This is attributed to the interaction between the pertechnetate anion and hydronium ions. nih.gov Rather than direct protonation of the oxygen atoms on the TcO₄⁻ anion, the formation of ion pairs and more complex associates with hydronium ions is believed to occur. nih.gov

The protonation constant for the pertechnetate ion has been reported, with values indicating weak association with protons in solution. nih.govresearchgate.netresearchgate.net For instance, a pKa of -0.6 was reported in nitric acid solutions. nih.govresearchgate.net This weak association is a critical factor in the solution chemistry of pertechnetate and, by analogy, perrhenate. researchgate.net The formation of ion pairs, such as between the tetrabutylammonium cation and the perrhenate anion, is a significant phenomenon, particularly in less polar solvents. wikipedia.orgrsc.org The large, nonpolar tetrabutylammonium cation facilitates the dissolution of the perrhenate salt in organic solvents. wikipedia.org

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Protonation Constant | (5 ± 2) × 10⁻¹ | 25 °C | nih.govresearchgate.net |

| pKa | -0.6 | Nitric acid solution (0-3 m ionic strength), 20 °C | nih.govresearchgate.net |

Electrochemical Characterization and Redox Chemistry

Electrochemical Behavior of Tetrabutylammonium (B224687) Perrhenate (B82622) and Rhenium Complexes

The electrochemical behavior of the perrhenate anion is significantly influenced by the solvent system and the nature of the supporting electrolyte. While specific studies on tetrabutylammonium perrhenate are limited, its behavior can be inferred from studies of perrhenate in various media and the known electrochemical properties of the tetrabutylammonium cation.

Cyclic voltammetry (CV) is a key technique for investigating the redox processes of chemical species. For the perrhenate ion, CV studies in aqueous acidic solutions reveal a complex, multi-step reduction process. ncbj.gov.plnih.gov The reduction of Re(VII) is highly dependent on the experimental conditions, particularly the concentration of the acid. ncbj.gov.pl In moderately concentrated sulfuric acid solutions (0.1 M – 3 M), the primary reduction product is typically insoluble rhenium dioxide (ReO₂). ncbj.gov.pl In more concentrated acidic media, other oxides such as Re₂O₅ and ReO₃ may be formed. ncbj.gov.pl

The CV of tetrabutylammonium perrhenate in an organic solvent like acetonitrile (B52724) would be expected to show the reduction of the perrhenate anion at a highly negative potential. This is due to the stability of the +7 oxidation state of rhenium in the tetrahedral perrhenate ion. The reduction process is likely to be irreversible, involving the formation of lower-valent rhenium oxides. The exact potential and mechanism would be influenced by factors such as the solvent, the presence of proton donors, and the electrode material. nih.gov

Studies on the ion transfer of the perrhenate anion across a polarized interface between two immiscible electrolyte solutions (ITIES) using cyclic voltammetry have been conducted to determine thermodynamic parameters such as the formal transfer potential. scispace.comfinechem-mirea.ru

The perrhenate anion, ReO₄⁻, features rhenium in its highest stable oxidation state of +7. wikipedia.org In this state, rhenium has a d⁰ electronic configuration, meaning it has no d-electrons in its valence shell. wikipedia.org This d⁰ configuration contributes to the high stability of the perrhenate ion and its character as a weak oxidizing agent, unlike the isoelectronic permanganate (B83412) ion (MnO₄⁻). wikipedia.org

The high stability of the Re(VII) center means that its reduction occurs at a significantly negative redox potential. The electronic structure, specifically the filled oxygen p-orbitals and the empty d-orbitals of rhenium, dictates the energy required for electron transfer. The tetrahedral geometry of the ion also contributes to its stability. osti.gov

Treatment of tetrabutylammonium perrhenate with trimethylsilyl (B98337) chloride results in the formation of a Re(V) oxychloride, demonstrating that the redox behavior can be induced by the replacement of oxo ligands. wikipedia.org The reaction is as follows: Bu₄N[ReO₄] + 6 Me₃SiCl → Bu₄N[ReOCl₄] + 3 (Me₃Si)₂O + Cl₂ wikipedia.org

This reaction highlights that while the perrhenate ion itself is resistant to reduction, its redox chemistry can be accessed through chemical transformation that alters the coordination sphere of the rhenium center.

Redox Transformations Involving Perrhenate

The reduction of the perrhenate ion from its stable +7 oxidation state is a key transformation that leads to a variety of lower-valent rhenium species.

The reduction of Re(VII) from perrhenate typically proceeds in multiple steps, often involving the formation of various rhenium oxides as intermediates. The specific pathway is highly dependent on the reducing agent and the reaction conditions.

In aqueous acidic media, the electrochemical reduction of perrhenate can lead to the formation of ReO₂, Re₂O₅, and ReO₃. ncbj.gov.pl Spectroscopic evidence has also suggested the formation of Re(III) as a soluble species during the reduction process. nih.gov The role of the electrode substrate is crucial, as metals capable of adsorbing hydrogen atoms can reduce ReO₄⁻ to ReO₂ at potentials more positive than the hydrogen evolution reaction. nih.gov

The chemical reduction of perrhenate can also be achieved using various reducing agents. For instance, the reaction of tetrabutylammonium perrhenate with trimethylsilyl chloride yields a Re(V) species. wikipedia.org In general, the reduction pathways can be summarized as a stepwise decrease in the oxidation state of rhenium, with the stability of the intermediate species influencing the final product.

Table 1: Summary of Rhenium Oxidation States and Corresponding Oxides in Reduction Pathways

| Oxidation State | Corresponding Oxide/Species | Conditions of Formation |

|---|---|---|

| +7 | ReO₄⁻ (Perrhenate) | Starting species |

| +6 | ReO₃ | Reduction intermediate |

| +5 | Re₂O₅ | Formed in highly concentrated H₂SO₄ |

| +4 | ReO₂ | Common reduction product in moderately acidic solutions |

Auto-reduction Phenomena in Perrhenate Systems

While the term "auto-reduction" is not commonly used in the context of perrhenate, disproportionation reactions of intermediate rhenium species can be considered a form of auto-redox process. Disproportionation is a redox reaction in which a species of an intermediate oxidation state is converted to two different oxidation states, one higher and one lower. youtube.com

For example, it has been suggested that in strongly acidic media, rhenium(III) can be produced as a result of the disproportionation of rhenium dioxide (ReO₂). ncbj.gov.pl Furthermore, during the electrochemical reduction of perrhenate in aqueous acid, it has been proposed that H(ad) reacts with a deposited ReO₂ layer to form soluble Re(III) species, which then undergo disproportionation to metallic rhenium (Re) and ReO₂. nih.gov

The mechanism of perrhenate reduction is complex and involves multiple electron and proton transfer steps. In electrochemical reductions in acidic aqueous solutions, the process is strongly dependent on the concentration of H⁺ ions. ncbj.gov.pl

The initial step in the reduction of the ReO₄⁻ ion likely involves an electron transfer to the rhenium center, which is facilitated by the presence of protons that can react with the oxygen atoms. This leads to the formation of lower-valent, less stable rhenium-oxo species.

Chronopotentiometric studies in concentrated sulfuric acid have shown a multi-electron reduction process, with evidence for the generation of an ionic form of Re(V) that can be subsequently oxidized. ncbj.gov.pl The formation of various solid rhenium oxides on the electrode surface is a common feature of these reductions. ncbj.gov.plnih.gov

Emerging Research Directions and Advanced Applications

Environmental and Nuclear Waste Management Strategies

The management of radioactive waste, particularly the long-lived fission product technetium-99 (B83966) (⁹⁹Tc), presents a significant environmental challenge. Due to its high mobility in the environment as the pertechnetate (B1241340) anion, effective capture and immobilization techniques are critical. Research utilizing tetrabutylammonium (B224687) perrhenate (B82622) is pivotal in developing and testing these strategies safely.

Perrhenate as a Chemical Analogue and Carrier for Pertechnetate in Nuclear Waste Studies

Perrhenate (ReO₄⁻) is widely employed as a non-radioactive surrogate for the pertechnetate (⁹⁹TcO₄⁻) ion in nuclear waste management research. wikipedia.orgnih.govresearchgate.net This substitution is justified by the remarkable similarities in their chemical and physical properties, including their identical tetrahedral geometry, similar ionic radii, and comparable behavior in aqueous solutions. nih.govhzdr.de The use of perrhenate allows for extensive, cost-effective, and safer laboratory-scale experiments to simulate the behavior of pertechnetate in complex environmental and engineered systems without the radiological hazards associated with ⁹⁹Tc. nih.govsigmaaldrich.com

Studies on the partitioning of perrhenate during the precipitation and aging of iron and aluminum oxyhydroxide solids, which are common components of high-level nuclear waste sludges, have provided crucial insights into how pertechnetate might be incorporated into these waste forms. wikipedia.orgacademie-sciences.fr Furthermore, the similar hydration energies and crystal lattice formation energies of perrhenate and pertechnetate salts mean their compounds are often isomorphous, reinforcing the validity of using rhenium as a reliable analogue for technetium in these contexts. hzdr.de This analogue relationship is fundamental to the development of robust models for predicting the long-term fate of ⁹⁹Tc in geological repositories. researchgate.net

Decontamination Factors in Technetium Separation using Perrhenate Precipitation

A key strategy for removing pertechnetate from nuclear waste streams is through co-precipitation, where the target ion is incorporated into a solid phase of a carrier compound. Tetrabutylammonium perrhenate has been investigated as an effective carrier for the separation of pertechnetate. hzdr.de The process relies on the low solubility of salts formed between large organic cations, like tetrabutylammonium, and large tetrahedral anions. hzdr.de

The efficiency of this separation is quantified by the decontamination factor (DF), which measures the ratio of the initial to the final concentration of the radionuclide. Research has shown that the conditions of precipitation significantly impact the decontamination efficiency. For instance, in the co-precipitation of technetium with tetrabutylammonium perrhenate from sodium hydroxide (B78521) solutions, the order of reagent addition is critical. Higher decontamination factors were achieved when the tetrabutylammonium hydroxide was added to the contaminated solution before the addition of ammonium (B1175870) perrhenate, which acts as the bulk of the precipitate. hzdr.de This suggests that the pertechnetate ions are more effectively incorporated into the crystal lattice of tetrabutylammonium perrhenate as it forms.

| Precipitation Condition | Effect on Decontamination | Reference |

| Sequential Addition (Tetrabutylammonium hydroxide first, then ammonium perrhenate) | Highest decontamination factor achieved | hzdr.de |

| Reverse Order Addition | Lower decontamination factor | hzdr.de |

| Simultaneous Dropwise Addition | Lower decontamination factor | hzdr.de |

These findings are crucial for optimizing industrial-scale separation processes to maximize the removal of radioactive pertechnetate from waste solutions. arxiv.org

Anion Exchange Materials for Selective Perrhenate Binding

Anion exchange is a promising technology for the selective removal of perrhenate, and by extension pertechnetate, from aqueous solutions. researchgate.net This method utilizes materials with positively charged functional groups that can bind anions from a solution. A variety of materials, including bifunctional anion-exchange resins, covalent organic nanosheets, and metal-organic frameworks (MOFs), have demonstrated high affinity and selectivity for perrhenate. researchgate.netresearchgate.net

Commercial resins such as Purolite A530E and A532E have shown rapid removal of perrhenate from aqueous solutions with maximum sorption capacities as high as 707 and 446 mg/g, respectively. researchgate.net These materials exhibit excellent selectivity for perrhenate even in the presence of high concentrations of competing anions like nitrate (B79036) (NO₃⁻) and sulfate (B86663) (SO₄²⁻). researchgate.net Similarly, cationic covalent organic nanosheets (iCONs) have demonstrated an extremely high uptake capacity of 437 mg/g and a remarkable distribution coefficient, indicating strong and selective binding. researchgate.net The robust chemical nature of these materials allows them to function effectively over a wide pH range (3-12). researchgate.net

The table below summarizes the performance of various anion exchange materials for perrhenate removal.

| Material Type | Example | Max. Sorption Capacity (mg/g) | Key Features | Reference |

| Bifunctional Anion-Exchange Resin | Purolite A530E | 707 | Rapid kinetics, high selectivity over NO₃⁻ and SO₄²⁻ | researchgate.net |

| Cationic Covalent Organic Nanosheets | iCON | 437 | Fast exchange kinetics, stable over wide pH range | researchgate.net |

| Metal-Organic Framework (MOF) | NU-1000 | 210 | Rapid uptake (saturation within 5 mins), retains crystallinity | |

| Cationic Polymeric Networks | CPN-X1-Cl | 813 | Ultrafast kinetics, high charge density, recyclable |

The high efficiency and selectivity of these materials make them strong candidates for use in advanced water treatment systems at nuclear facilities.

Studies on Encapsulation and Vitrification of Rhenium Analogues

Vitrification, the process of converting waste into a stable glass form, is a primary method for the long-term immobilization of high-level nuclear waste. researchgate.net However, the high volatility of technetium compounds at the high temperatures required for vitrification can lead to its escape into the off-gas system, reducing the effectiveness of the process. sigmaaldrich.com Rhenium is frequently used as a non-radioactive surrogate to study and optimize the retention of technetium in borosilicate glasses. nih.govsigmaaldrich.com

Research has focused on understanding the speciation and solubility of rhenium in these glasses under various conditions. sigmaaldrich.com Studies show that under oxidizing conditions, rhenium is incorporated into the glass as the perrhenate (ReO₄⁻) ion. sigmaaldrich.com However, the redox conditions of the glass melt are critical; more reducing conditions can lead to the formation of less volatile species or even metallic rhenium (Re⁰), which is less mobile. sigmaaldrich.com

Encapsulation within highly stable crystalline materials like metal-organic frameworks (MOFs) is another strategy being explored. By trapping the perrhenate/pertechnetate ions within the porous structure of these materials before vitrification, it may be possible to enhance their retention in the final waste form. The thermal and chemical stability of materials like the zirconium-based MOF, NU-1000, make them suitable for such applications.

Materials Science and Functional Materials Development

The pairing of a large, organic tetrabutylammonium cation with the inorganic perrhenate anion creates a salt with properties that are of interest in the field of materials science, particularly in the synthesis of synthetic metals.

Precursors for Highly Conducting and Superconducting Synthetic Metals

Organic conductors and superconductors are materials that exhibit metallic conductivity and, at low temperatures, superconductivity, despite being composed primarily of organic molecules. A major class of these materials is known as charge-transfer salts. These salts consist of two components: an electron donor molecule and an electron acceptor molecule. The partial transfer of charge between these components creates mobile charge carriers, leading to electrical conductivity.

Tetrabutylammonium perrhenate can be considered a potential precursor for the synthesis of such materials. It provides the necessary components: a large organic cation ([N(C₄H₉)₄]⁺) and an inorganic anion (ReO₄⁻). The key features that make it a suitable candidate include:

Solubility in Organic Solvents: Tetrabutylammonium salts are known for their solubility in a wide range of organic solvents, which is a critical requirement for the solution-based synthesis and crystal growth of charge-transfer salts. wikipedia.org

Tunable Counter-ion: The perrhenate anion serves as the counter-ion to a potential organic donor cation framework. The size, shape, and charge of the anion play a crucial role in determining the crystal packing of the donor molecules and, consequently, the electronic properties of the final material. sigmaaldrich.com In the vast family of organic superconductors, a wide variety of anions, from simple halides to complex metal-organic clusters, have been used to fine-tune these properties.

While specific examples of highly conducting or superconducting materials directly synthesized from tetrabutylammonium perrhenate are not prominent in the reviewed literature, its fundamental properties align with those required for precursor salts in this field. The synthesis of new charge-transfer salts often involves the electrochemical oxidation of a donor molecule (like tetrathiafulvalene (B1198394) derivatives) in the presence of a supporting electrolyte, which is a salt like tetrabutylammonium perrhenate. The electrolyte's anion is then incorporated into the crystal structure of the resulting synthetic metal.

Integration into Photoresponsive Catalytic Materials

The integration of rhenium compounds, such as tetrabutylammonium perrhenate, into photoresponsive materials is a burgeoning field of research. The perrhenate ion (ReO₄⁻) itself can act as a catalyst for various organic transformations. researchgate.net A novel approach involves encapsulating the perrhenate catalyst within a light-responsive tetrahedral metal-organic capsule. researchgate.net This encapsulation deactivates the catalyst, which can then be selectively released and reactivated upon irradiation with light of a specific wavelength (e.g., 350 nm). researchgate.net

This "on-off" switching capability is driven by the photoisomerization of diazo moieties within the capsule's structure. Exposure to light causes the capsule to dissociate, releasing the active perrhenate catalyst. The catalytic activity can then be switched off by heating, which reverses the isomerization, promotes re-formation of the capsule, and re-encapsulates the perrhenate ion. researchgate.net This system has been successfully demonstrated for the catalytic reduction of organic carbonyls by hydrosilanes, with multiple on-off cycles achieved. researchgate.net

Rhenium-based catalysts, in general, are explored for various photocatalytic applications, including the reduction of CO₂. nih.govrsc.org Researchers have developed porous organic polymers and single-atom catalysts incorporating rhenium complexes to harness visible light for chemical transformations. nih.govacs.orgresearchgate.net While these often use more complex rhenium compounds, the fundamental photocatalytic properties of rhenium are central to their function. The use of tetrabutylammonium perrhenate provides a soluble and convenient source of the perrhenate catalytic species for incorporation into such advanced materials. researchgate.net

Table 1: Photoresponsive Catalysis Mediated by Perrhenate Encapsulation

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Perrhenate ion (ReO₄⁻) | researchgate.net |

| Host Material | Light-responsive tetrahedral metal–organic capsule | researchgate.net |

| "On" Switch | Irradiation with 350 nm light, causing capsule dissociation and catalyst release | researchgate.net |

| "Off" Switch | Heating at 75 °C, causing capsule reformation and catalyst re-encapsulation | researchgate.net |

| Demonstrated Reaction | Reduction of p-anisaldehyde with hydrosilane | researchgate.net |

Precursors for Metallic Technetium Matrix Manufacturing (by analogy)

Technetium-99 (⁹⁹Tc) is a significant fission product in nuclear waste, and its long-term management requires conversion into stable, inert forms, such as a pure metallic matrix. nih.govnih.gov Research has shown that tetraalkylammonium salts of pertechnetate (TcO₄⁻) are effective precursors for producing metallic technetium through thermal decomposition (pyrolysis). nih.govresearchgate.net

Specifically, tetramethylammonium (B1211777) pertechnetate (TMAP) has been proposed as a prospective precursor. nih.govnih.gov Its thermolysis in an inert or reducing atmosphere (e.g., Ar-H₂) yields a pure metallic technetium solid matrix. nih.govnih.gov While tetrabutylammonium pertechnetate (TBAP) is also a candidate and has lower solubility, its thermal decomposition can lead to carbon contamination in the final metallic matrix, which is undesirable. nih.gov

By chemical analogy, tetrabutylammonium perrhenate serves as an excellent non-radioactive model for studying these processes. Rhenium and technetium, being in the same group of the periodic table, exhibit very similar chemical properties. researchgate.net The thermal decomposition of tetraalkylammonium perrhenates to produce metallic rhenium has been demonstrated. researchgate.net Therefore, studies on the pyrolysis of tetrabutylammonium perrhenate can provide crucial insights into the reaction mechanisms, decomposition temperatures, and potential for impurity incorporation relevant to the manufacturing of metallic technetium matrices from its analogous salt. nih.govresearchgate.net

Table 2: Comparison of Tetraalkylammonium Precursors for Metallic Matrix Production

| Compound | Target Metal | Advantage | Disadvantage | Reference |

|---|---|---|---|---|

| Tetramethylammonium Pertechnetate (TMAP) | Technetium (Tc) | Produces pure metallic matrix upon thermolysis. | Higher solubility than TBAP. | nih.govnih.gov |

| Tetrabutylammonium Pertechnetate (TBAP) | Technetium (Tc) | Lower solubility. | Can introduce carbon impurities into the metal matrix. | nih.gov |

| Tetrabutylammonium Perrhenate | Rhenium (Re) | Excellent non-radioactive analog for Tc studies. | Not used for Tc production directly. | researchgate.netresearchgate.net |

Cross-Disciplinary Research with Bioinorganic Systems (excluding clinical applications)

Mimicry of Pertechnetate Radiopharmaceuticals for Fundamental Understanding

The perrhenate ion (ReO₄⁻) is widely accepted and utilized as the best non-radioactive surrogate for the pertechnetate ion (TcO₄⁻). researchgate.netosti.gov This is due to their nearly identical tetrahedral structures, ionic radii, and chemical behaviors under most conditions. researchgate.net This mimicry is invaluable for fundamental research that underpins the development and understanding of ⁹⁹ᵐTc-based radiopharmaceuticals, without the complications of handling radioactive materials.

Pertechnetate is the starting material for virtually all ⁹⁹ᵐTc radiopharmaceuticals used in diagnostic imaging. wikipedia.org Understanding its fundamental coordination chemistry and interaction with potential ligands is crucial. By using tetrabutylammonium perrhenate, researchers can study complexation reactions, determine binding affinities, and characterize the resulting structures using standard laboratory techniques like NMR and X-ray crystallography. rsc.orgunipv.it For instance, studies on the complexation of perrhenate with receptors like azacryptands provide direct insights into how pertechnetate would behave with the same ligands, helping to design more selective and stable chelators for medical isotopes. rsc.orgunipv.it

Interaction with Biomolecules (e.g., proteins) for Mechanistic Insights

Investigating the interactions between pertechnetate and various biomolecules is key to understanding its biodistribution and the mechanisms of action of certain radiopharmaceuticals. The ability of the pertechnetate ion to be recognized and transported by the sodium/iodide symporter (NIS) in the thyroid gland is a classic example of its interaction with a protein. wikipedia.org

Using perrhenate as a surrogate allows for detailed mechanistic studies of these interactions. The binding of perrhenate to synthetic receptors and cage-like molecules (cryptands) has been studied to understand the forces driving anion recognition, such as hydrogen bonding and electrostatic interactions. unipv.it These model systems provide mechanistic insights into how the size, shape, and charge distribution of the TcO₄⁻/ReO₄⁻ anion govern its interaction with binding pockets in complex biological structures like proteins. While direct studies with tetrabutylammonium perrhenate and specific proteins are less common in the literature, the foundational knowledge gained from its use in these model systems is directly applicable to understanding the bioinorganic chemistry of technetium. unipv.itmdpi.com

Theoretical Approaches for Predicting Technetium Compound Behavior in Biological Contexts

Computational modeling and theoretical calculations are powerful tools for predicting the behavior of metal complexes in biological environments. duke.eduresearchgate.net Density Functional Theory (DFT) calculations, for example, are used to model the electronic structure and properties of pertechnetate and perrhenate complexes. unipv.it These theoretical approaches can predict coordination geometries, binding energies, and spectroscopic properties, which can then be validated by experimental data obtained using perrhenate analogs.

By studying the non-covalent interactions in perrhenate and pertechnetate crystal structures, researchers can better understand and predict how these anions will interact with biological targets. mdpi.com For example, DFT calculations have been used to compare the hydration of perrhenate and pertechnetate, revealing that the slightly higher charge on the oxygen atoms of perrhenate leads to stronger hydration. unipv.it This type of theoretical insight helps explain differences in their environmental mobility and potential interactions in aqueous biological systems. unipv.it Such computational studies, often using the perrhenate model, are essential for the rational design of new technetium-based molecules and for predicting their behavior in complex biological contexts. mdpi.com

Q & A

Basic Research Questions

Q. How can tetrabutylammonium salts be synthesized and characterized for use in perrhenic acid studies?

- Methodological Answer : Tetrabutylammonium salts (e.g., tetrabutylammonium hydroxide) are typically synthesized via ion-exchange reactions. For example, reacting tetrabutylammonium bromide with silver perrhenate yields tetrabutylammonium perrhenate, which can be purified by recrystallization. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, ion chromatography for purity assessment, and thermogravimetric analysis (TGA) to evaluate thermal stability .

Q. What analytical techniques are recommended for quantifying perrhenic acid in the presence of tetrabutylammonium ions?

- Methodological Answer : Ion-pair chromatography using tetrabutylammonium hydroxide as a mobile phase additive enhances the separation of perrhenate ions (ReO₄⁻) due to ion-pairing effects. High-performance liquid chromatography (HPLC) with UV detection at 210 nm is effective for quantifying ReO₄⁻ in complex matrices. Calibration curves should be validated using standard solutions of known concentrations .